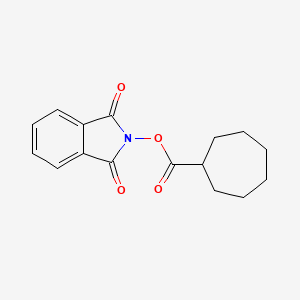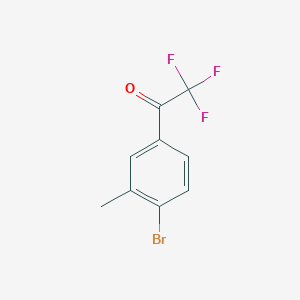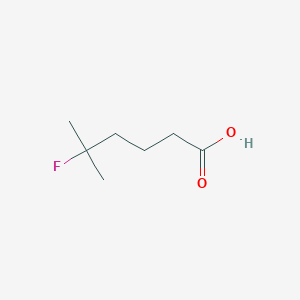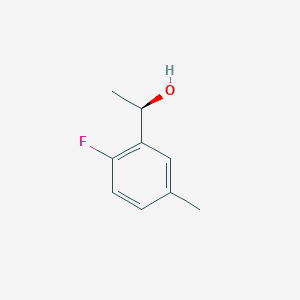
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Chiral catalysts such as BINAP-Ru complexes
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include:
Raw Materials: Fluoro-methylphenyl ketone, chiral reducing agents
Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate)
Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the fluoro group using nucleophiles like sodium methoxide
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature
Reduction: Lithium aluminum hydride in anhydrous ether at low temperature
Substitution: Sodium methoxide in methanol at reflux temperature
Major Products Formed
Oxidation: (2-Fluoro-5-methylphenyl)ethanone
Reduction: (1R)-1-(2-Fluoro-5-methylphenyl)ethane
Substitution: (1R)-1-(2-Methoxy-5-methylphenyl)ethan-1-OL
Scientific Research Applications
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules
Biology: Investigated for its potential as a ligand in enzyme studies
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in inflammatory pathways
Receptor Binding: Binding to receptors that mediate pain and inflammation
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2-Fluorophenyl)ethan-1-OL
- (1R)-1-(2-Methylphenyl)ethan-1-OL
- (1R)-1-(2-Chloro-5-methylphenyl)ethan-1-OL
Uniqueness
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which enhances its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(1R)-1-(2-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1 |
InChI Key |
URFIFPHJQPTBGO-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)[C@@H](C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


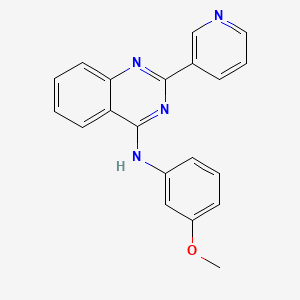

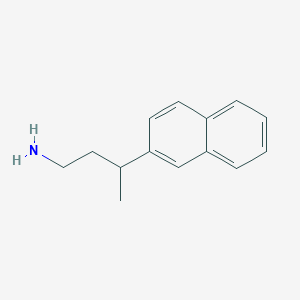

![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)

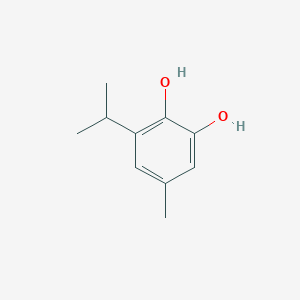
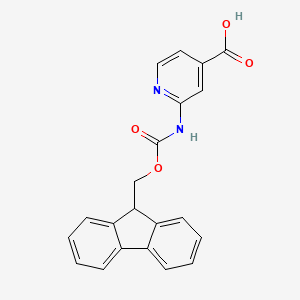
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
